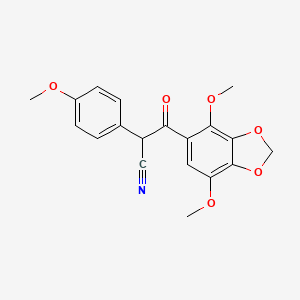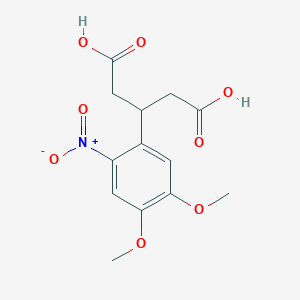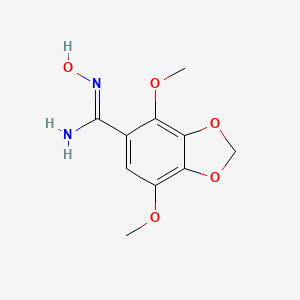![molecular formula C22H17ClN2OS B11468680 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-ethylbenzamide](/img/structure/B11468680.png)
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X , belongs to the benzothiazole class of organic compounds. Its chemical structure consists of a benzothiazole ring fused with a chlorophenyl group and an ethylbenzamide moiety. This compound exhibits interesting biological properties and has garnered attention in both medicinal and synthetic chemistry.
Preparation Methods
Synthetic Routes:: Several synthetic pathways lead to the formation of Compound X:
Diazo-Coupling: In this method, diazonium salts react with amines or amides to form the benzothiazole ring.
Knoevenagel Condensation: The condensation of an aldehyde with an amine or amide yields the desired compound.
Biginelli Reaction: A multicomponent reaction involving an aldehyde, an amine, and a β-ketoester or β-diketone.
Molecular Hybridization Techniques: Combining fragments from different molecules to create novel structures.
Microwave Irradiation: Accelerated synthesis using microwave energy.
One-Pot Multicomponent Reactions: Efficient, single-step methods for compound assembly.
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: Oxidative processes can modify the benzothiazole or phenyl groups.
Reduction: Reduction reactions may target specific functional groups.
Substitution: Halogenation or other substitutions occur at the chlorophenyl position.
Common Reagents: Reagents like sodium hypochlorite, reducing agents, and Lewis acids are employed.
Major Products: These include derivatives with altered substituents or functional groups.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential drug candidate, especially against tuberculosis (anti-tubercular activity).
Chemical Biology: Used as a probe to study biological processes.
Industry: Employed in the synthesis of other compounds or materials.
Mechanism of Action
The precise mechanism of action remains an active area of research. Compound X likely interacts with specific molecular targets, affecting cellular processes. Notably, it inhibits DprE1, a key enzyme involved in mycobacterial cell wall biosynthesis.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of benzothiazole, chlorophenyl, and ethylbenzamide moieties. Similar compounds include:
Compound Y: Shares the benzothiazole core but lacks the chlorophenyl group.
Compound Z: Contains the chlorophenyl group but lacks the benzothiazole ring.
Properties
Molecular Formula |
C22H17ClN2OS |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-ethylbenzamide |
InChI |
InChI=1S/C22H17ClN2OS/c1-2-14-7-9-15(10-8-14)21(26)24-19-13-16(11-12-17(19)23)22-25-18-5-3-4-6-20(18)27-22/h3-13H,2H2,1H3,(H,24,26) |
InChI Key |
HDCWPTIZUAQORP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethoxy-2-[(2-quinolylmethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11468614.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,6-dichloro-4-methylphenoxy)acetamide](/img/structure/B11468624.png)
![1-(4-chlorophenyl)-2-hydroxy-6-(propan-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11468628.png)

![2,4-dichloro-6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B11468638.png)
![5-[[[2,3-Dihydro-1,1-dimethyl-3-(1-methylethyl)-1H-inden-5-yl]oxy]methyl]-2,1,3-benzothiadiazole](/img/structure/B11468642.png)
![3-Chloro-1,8,8-trimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile](/img/structure/B11468643.png)
![N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-methylbenzamide](/img/structure/B11468651.png)

![4-{[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenoxy]methyl}quinolin-2(1H)-one](/img/structure/B11468655.png)
![2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B11468665.png)
![2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B11468668.png)
![methyl (4-methoxy-3-{[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]amino}phenoxy)acetate](/img/structure/B11468683.png)
